8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
Overview
Description
The compound “8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate” is a chemical compound that can be used for pharmaceutical testing . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids . The InChI code for a similar compound, tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13 .Scientific Research Applications
Molecular Structure Analysis
One of the foundational studies in the realm of molecular chemistry investigates the structure and formation of adducts between 1,4-diazabicyclo[2.2.2]octane and other compounds, revealing insights into molecular tiling patterns and hydrogen bonding (P. R. Meehan et al., 1997). This work underscores the significance of diazabicyclo octanes in understanding complex molecular architectures.
Synthetic Organic Chemistry
Research by Jun-Rong Zhang et al. (2017) demonstrates the role of 1,4-diazabicyclo[2.2.2]octane (DABCO) in facilitating decarboxylative acylation, highlighting its utility in synthesizing α-keto and α,β-unsaturated amides or esters without the need for metal catalysts, thereby broadening the toolkit for organic synthesis (Jun-Rong Zhang et al., 2017).
Photostimulated Reactions
In a study exploring the photostimulated reactions of difluorinated aromatics, 1,4-diazabicyclo[2.2.2]octane is shown to play a crucial role in initiating electron transfer processes, leading to regioselective tert-butylation. This demonstrates the compound's potential in facilitating specific photostimulated organic reactions (B. Kim et al., 2001).
Catalysis and Coupling Reactions
Research into the catalytic capabilities of 1,4-diazobicyclo[2.2.2]octane reveals its effectiveness in coupling aldehydes and activated double bonds, providing a streamlined synthesis method for various compounds. This emphasizes the importance of such diazabicyclo octanes in catalyzing key chemical reactions (H. Hoffmann and J. Rabe, 1984).
Building Blocks for Nicotinic Modulators
The synthesis of novel diazabicyclic ring systems, such as 10-methyl-8,10-diazabicyclo[4.3.1]decane, underscores the utility of these compounds as building blocks for the development of nicotinic modulators, showcasing the versatility of diazabicyclo octanes in medicinal chemistry (O. Paliulis et al., 2013).
Properties
IUPAC Name |
8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMNSNKCDOBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115897 | |
Record name | 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-87-4 | |
Record name | 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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